Cas no 57117-34-7 (2,3,4-Trichlorodibenzofuran)

2,3,4-Trichlorodibenzofuran 化学的及び物理的性質
名前と識別子
-
- DF-234-S
- 2,3,4-trichlorodibenzofuran
- Dibenzofuran, 2,3,4-trichloro
- dibenzofuran, 2,3,4-trichloro-
- CHEMBL139204
- DB-302173
- 0797B39OEC
- YDLADWPBKZODCJ-UHFFFAOYSA-N
- NS00126856
- 57117-34-7
- Q27236283
- DTXSID60205751
- SCHEMBL2286537
- PCDF 39
- 57717-34-7
- 2,3,4-Trichloro-dibenzofuran
- BDBM50408377
- UNII-0797B39OEC
- 2,3,4-Trichlorodibenzofuran
-
- インチ: InChI=1S/C12H5Cl3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H
- InChIKey: YDLADWPBKZODCJ-UHFFFAOYSA-N
- ほほえんだ: c1ccc2c(c1)c3cc(c(c(c3o2)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 269.94075
- どういたいしつりょう: 269.941
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 13.1A^2
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 389.7±37.0 °C at 760 mmHg
- フラッシュポイント: 189.5±26.5 °C
- 屈折率: 1.71
- PSA: 13.14
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,3,4-Trichlorodibenzofuran セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,4-Trichlorodibenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T774565-10mg |
2,3,4-Trichlorodibenzofuran |
57117-34-7 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | T774565-1mg |
2,3,4-Trichlorodibenzofuran |
57117-34-7 | 1mg |
$207.00 | 2023-05-17 |
2,3,4-Trichlorodibenzofuran 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
2,3,4-Trichlorodibenzofuranに関する追加情報
2,3,4-Trichlorodibenzofuran (CAS No. 57117-34-7)
2,3,4-Trichlorodibenzofuran is a highly specialized organic compound with the CAS registry number 57117-34-7. This compound belongs to the class of dibenzofurans, which are known for their unique aromatic properties and potential applications in various fields of chemistry. The molecule consists of a dibenzofuran skeleton with three chlorine atoms attached at the 2, 3, and 4 positions. This substitution pattern imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
The synthesis of 2,3,4-trichlorodibenzofuran typically involves multi-step organic reactions, often starting from readily available precursors such as dibenzofuran or its derivatives. The introduction of chlorine atoms at specific positions requires precise control over reaction conditions to ensure regioselectivity and high yields. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency of synthesizing such chlorinated aromatic compounds.
One of the most notable applications of 2,3,4-trichlorodibenzofuran lies in its use as an intermediate in the synthesis of advanced materials. For instance, researchers have explored its potential in forming polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties. These materials are highly sought after in the development of organic semiconductors and optoelectronic devices due to their ability to exhibit strong fluorescence and high charge carrier mobility.
Recent studies have also highlighted the role of 2,3,4-trichlorodibenzofuran in medicinal chemistry. Its unique structure allows for interactions with specific biological targets, making it a promising candidate for drug design. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and anticancer drugs. The chlorinated substituents contribute to the molecule's lipophilicity and bioavailability, which are critical factors in drug development.
In terms of environmental impact, 2,3,4-trichlorodibenzofuran has been studied for its persistence in natural ecosystems. While it is not classified as a hazardous substance under current regulations, its environmental fate and toxicity remain areas of active research. Understanding its degradation pathways and bioaccumulation potential is essential for ensuring sustainable practices in its production and use.
The growing interest in 2,3,4-trichlorodibenzofuran has also led to advancements in analytical techniques for its characterization. Modern spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have enabled precise determination of its molecular structure and purity. These tools are indispensable for quality control in both laboratory settings and industrial-scale production.
In conclusion, 2,3,4-trichlorodibenzofuran (CAS No. 57117-34-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable building block in organic synthesis, while ongoing research continues to uncover new opportunities for its use in materials science and pharmacology. As our understanding of this compound deepens, it is poised to play an even more significant role in advancing modern chemistry.
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